4-(Diethoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(Diethoxymethyl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₁₁H₁₅BrMgO₂ and a molecular weight of 283.44 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-(Diethoxymethyl)phenylmagnesium bromide is the sp3 C-H bond in tetrahydroisoquinolines . This compound acts as a substrate in the arylation of these bonds .
Mode of Action
This compound interacts with its targets through a process known as sp3 C-H arylation . This is a type of chemical reaction where an aryl group is introduced into the molecule, specifically at the sp3 carbon-hydrogen bond .
Biochemical Pathways
The compound affects the arylation pathway . The downstream effects of this pathway involve the transformation of the tetrahydroisoquinoline structure, which can lead to the synthesis of various complex organic compounds .
Result of Action
The result of the action of this compound is the arylation of the sp3 C-H bond in tetrahydroisoquinolines . This can lead to the formation of new organic compounds with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature, the presence of other reagents, and the solvent used. For instance, this compound is typically used in a solution of 1 M in THF (Tetrahydrofuran), which can affect its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a substrate in the sp3 C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to participate in the sp3 C-H arylation of tetrahydroisoquinolines , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethoxymethyl)phenylmagnesium bromide can be synthesized through the reaction of 4-(Diethoxymethyl)phenyl bromide with magnesium in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general procedure involves:
- Dissolving magnesium turnings in anhydrous THF.
- Adding a small amount of iodine to activate the magnesium.
- Slowly adding 4-(Diethoxymethyl)phenyl bromide to the mixture while maintaining a gentle reflux.
- Stirring the mixture until the reaction is complete, indicated by the disappearance of magnesium .
Industrial Production Methods
Industrial production of this compound follows a similar procedure but on a larger scale. The process involves using larger reaction vessels and more stringent control of reaction conditions to ensure high yield and purity. The product is typically supplied as a solution in THF to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Substitution: Can participate in substitution reactions with electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous THF is typically used.
Temperature: Reactions are often carried out at low temperatures to control reactivity.
Major Products
Alcohols: Secondary or tertiary alcohols are formed when reacting with carbonyl compounds.
Coupled Products: Various coupled organic compounds depending on the electrophile used
Scientific Research Applications
4-(Diethoxymethyl)phenylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the diethoxymethyl group.
4-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group instead of diethoxymethyl.
4-Fluorophenylmagnesium Bromide: Contains a fluorine atom instead of the diethoxymethyl group.
Uniqueness
4-(Diethoxymethyl)phenylmagnesium bromide is unique due to the presence of the diethoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYDGZHTNPXBM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133292-05-4 |
Source
|
Record name | 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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